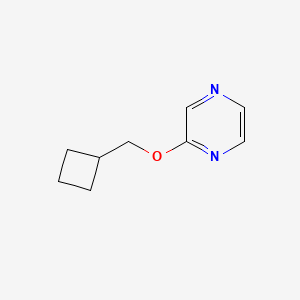

2-(Cyclobutylmethoxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(3-1)7-12-9-6-10-4-5-11-9/h4-6,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHFKMOCJMNJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylmethoxy Pyrazine and Analogues

Classical and Modern Synthetic Routes to Pyrazine (B50134) Core Structures

The construction of the pyrazine ring can be achieved through various classical and modern synthetic methods.

Condensation Reactions of 1,2-Dicarbonyl Compounds with Diamines

A well-established and widely used method for synthesizing the pyrazine core involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.netconnectjournals.compharmacophorejournal.com This approach is versatile and can be adapted to produce a variety of substituted pyrazines. researchgate.net The reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.netpharmacophorejournal.com Various catalysts, including zirconium(IV) oxide chloride and silica (B1680970) gel, have been employed to facilitate this reaction under environmentally friendly conditions. connectjournals.comacademie-sciences.fr

Historically, this condensation was a foundational method for creating pyrazine structures. researchgate.net For instance, the reaction of a 1,2-diketone with a 1,2-diamine is a direct route to 2,3-disubstituted pyrazines. academie-sciences.fr The versatility of this method is demonstrated by its application in the synthesis of complex structures like steroidal pyrazines, where α-ketoenol intermediates are condensed with diamines. nih.gov

Table 1: Examples of Catalysts and Conditions for Pyrazine Synthesis via Condensation

| 1,2-Dicarbonyl Compound | 1,2-Diamine | Catalyst | Solvent | Conditions | Product | Reference |

| Benzil | 2,3-Diaminopyridine | ZrOCl₂·8H₂O | Water | Reflux, 2h | 2,3-Diphenylpyrido[2,3-b]pyrazine | academie-sciences.fr |

| 1,2-Diketones | Ethylenediamine | Silica gel | Solvent-free | Room Temperature | Substituted Pyrazines | connectjournals.com |

| α-Ketoaldehyde | α-Aminoamide | Sodium Hydroxide | Methanol (B129727) | Low Temperature | 3,5-Substituted-2-hydroxypyrazine | beilstein-journals.org |

Ring Closure Strategies

Beyond the classical condensation, various ring closure strategies have been developed to construct the pyrazine nucleus. These methods often involve the formation of key bonds in the final steps of the synthesis. One such strategy involves the intramolecular cyclization of suitably functionalized acyclic precursors. For example, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems have been synthesized by elaborating an azepine ring onto a pre-existing pyrazine or vice versa. chem-soc.si

Another approach involves the thermal or copper-mediated cyclization of gem-diazido N-allyl malonamides, which yields pyrazines with ester and hydroxy groups at the 2- and 3-positions. rsc.org This method provides a route to densely functionalized pyrazines that can be further modified. rsc.org Additionally, multicomponent reactions, such as the Ugi reaction followed by hydroamination/cyclization, offer an efficient pathway to fused benzimidazole-pyrazines. bohrium.com

Electrochemical Dehydrogenative Annulation Approaches

In recent years, electrochemical methods have emerged as a powerful and sustainable tool for the synthesis of pyrazines. Electrochemical dehydrogenative [4+2] annulation provides a route to pyrazines from simple ketones and diamines without the need for external chemical oxidants or transition-metal catalysts. rsc.org This method is characterized by its high efficiency and good functional group tolerance. rsc.orgresearchgate.net The reaction proceeds through an electrochemical oxidation that facilitates the cyclization and subsequent aromatization to form the pyrazine ring. rsc.org This approach has also been extended to the synthesis of biheteroarenes and large π systems. rsc.org

Specific Synthesis of 2-(Cyclobutylmethoxy)pyrazine and Related Pyrazines

The synthesis of the target compound, this compound, and its analogs involves the introduction of the cyclobutylmethoxy group onto a pre-formed pyrazine ring.

Introduction of the Cyclobutylmethoxy Moiety

The cyclobutylmethoxy group is typically introduced via an alkoxylation reaction, a common strategy for forming ether linkages.

Alkoxylation Reactions on Halogenated Pyrazines

A primary method for synthesizing this compound is through the nucleophilic substitution of a halogen atom on the pyrazine ring with cyclobutylmethanol. This reaction is a specific application of the Williamson ether synthesis. wvu.eduwikipedia.org In this procedure, a 2-halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, is treated with cyclobutylmethanol in the presence of a strong base. numberanalytics.com The base deprotonates the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace the halide from the pyrazine ring. youtube.comlibretexts.org

Commonly used bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the alkoxide. numberanalytics.com The choice of the halogen on the pyrazine ring can influence the reaction rate, with iodine being the best leaving group, followed by bromine and chlorine. libretexts.org

Table 2: General Conditions for Williamson Ether Synthesis of Alkoxypyrazines

| Halogenated Pyrazine | Alcohol | Base | Solvent | General Conditions | Product | Reference |

| 2-Chloropyrazine | Cyclobutylmethanol | Sodium Hydride | DMF | 0 °C to room temp. | This compound | numberanalytics.com |

| 2-Bromopyrazine | Cyclobutylmethanol | Potassium tert-Butoxide | DMSO | Room temp. to elevated temp. | This compound | numberanalytics.com |

| 2-Halopyrazine | Primary Alcohol | Sodium Hydride | THF | Reflux | 2-Alkoxypyrazine | youtube.com |

The synthesis of related alkoxypyrazines, such as 2-isobutyl-3-methoxypyrazine, often follows a similar strategy, where a hydroxypyrazine is methylated using a suitable methylating agent. dur.ac.uk

Precursor-Based Cyclization Strategies

The construction of the pyrazine ring often relies on the cyclization of acyclic precursors. A common and effective method involves the condensation of α-dicarbonyl compounds with 1,2-diamines. tandfonline.comrsc.org This approach is versatile and can be adapted to produce a wide array of substituted pyrazines.

Another significant strategy is the dimerization of α-amino ketones or α-amino aldehydes. semanticscholar.orgd-nb.info These reactive intermediates can be generated in situ from various starting materials. For instance, α-amino ketones can be formed through the amination of α-diketones. nih.govresearchgate.net The subsequent self-condensation and oxidation of these amino carbonyl compounds lead to the formation of the pyrazine ring. This method is particularly useful for synthesizing symmetrically substituted pyrazines. nih.govresearchgate.net

The choice of precursors is critical in determining the final product. For example, the reaction of L-serine or L-threonine at elevated temperatures can yield different types of pyrazines, such as 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine, through a series of reactions including dehydration, deamination, and condensation. mdpi.com

| Precursor Type | Reaction | Product Type | Reference |

| α-Dicarbonyl & 1,2-Diamine | Condensation | Substituted Pyrazines | tandfonline.comrsc.org |

| α-Amino Ketones/Aldehydes | Dimerization/Oxidation | Symmetrically Substituted Pyrazines | semanticscholar.orgd-nb.infonih.govresearchgate.net |

| Amino Acids (e.g., L-serine, L-threonine) | Thermal Decomposition/Condensation | Alkylpyrazines | mdpi.com |

Directed Functionalization Techniques

The modification of a pre-existing pyrazine ring is another powerful approach to synthesize specific derivatives. These techniques often offer a high degree of control over the position of new functional groups.

Achieving regioselectivity in the substitution of pyrazine scaffolds is a key challenge and an area of active research. Various methods have been developed to control where a substituent is introduced onto the pyrazine ring.

One strategy involves the use of activating groups to direct incoming nucleophiles to a specific position. For example, N-acylpyrazinium salts can be regioselectively attacked by Grignard reagents to yield substituted 1,2-dihydropyrazines. beilstein-journals.org These dihydropyrazines can then be further manipulated to create a variety of substituted pyrazine derivatives. beilstein-journals.org

Metal-catalyzed cross-coupling reactions are also instrumental in the regioselective functionalization of pyrazines. For instance, palladium-catalyzed Sonogashira coupling of halopyrazine derivatives allows for the introduction of various substituents with high precision. rsc.org Similarly, Buchwald-Hartwig amination can be used to selectively introduce amino groups onto the pyrazine ring. rsc.org The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. rsc.org

In some cases, the inherent electronic properties of the pyrazine ring can direct substitution. For perfluoroaromatic pyrazines, nucleophilic substitution has been shown to occur regioselectively, a phenomenon that can be predicted and explained using density functional theory. nih.gov

Radical bromination offers a method for introducing a bromine atom onto the pyrazine ring, which can then serve as a handle for further functionalization. While free radical halogenation can sometimes lack selectivity, using specific reagents like N-bromosuccinimide (NBS) can favor bromination at allylic or benzylic positions if such side chains are present on the pyrazine ring. youtube.com

Once a bromo-substituted pyrazine is obtained, the bromine atom can be replaced by a variety of nucleophiles through substitution reactions. This two-step process of bromination followed by derivatization provides a versatile route to a wide range of pyrazine analogues that may not be accessible through direct methods. The reactivity of the bromo-substituted pyrazine will depend on the position of the bromine atom and the presence of other substituents on the ring.

Green Chemistry Approaches in Pyrazine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of pyrazine synthesis, this has led to the exploration of greener reaction conditions and catalysts.

A notable green approach involves the one-pot condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.comtandfonline.comresearchgate.net This method is considered environmentally benign as it avoids the use of expensive and toxic catalysts and harsh reaction conditions like high temperatures. tandfonline.comtandfonline.com The process is high-yielding and has been successfully applied to the synthesis of a variety of pyrazine derivatives. tandfonline.comtandfonline.com

The use of water as a solvent and the development of catalyst-free reactions are also key areas of focus in green pyrazine synthesis. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials, aligning with the principles of green chemistry. tandfonline.comtandfonline.comresearchgate.net

| Green Chemistry Principle | Application in Pyrazine Synthesis | Reference |

| Use of Safer Solvents | Aqueous methanol as a reaction medium. | tandfonline.comtandfonline.comresearchgate.net |

| Energy Efficiency | Room temperature reaction conditions. | tandfonline.comtandfonline.comresearchgate.net |

| Catalysis | Use of a catalytic amount of a simple base (t-BuOK) instead of heavy metal catalysts. | tandfonline.comtandfonline.comresearchgate.net |

| Atom Economy | One-pot synthesis minimizing intermediate isolation steps. | tandfonline.comtandfonline.com |

Chemo-Enzymatic and Biosynthetic Pathways for Pyrazines

The use of biological systems and enzymes offers a powerful and selective alternative to traditional chemical synthesis for producing pyrazines. These methods often proceed under mild conditions and can exhibit high regio- and stereoselectivity.

A key chemo-enzymatic strategy involves the use of transaminases (ATAs) for the amination of ketone precursors. nih.govresearchgate.net Specifically, ω-transaminases can catalyze the amination of α-diketones to form α-amino ketones. nih.gov These α-amino ketones can then undergo oxidative dimerization to yield pyrazines. nih.govresearchgate.net This approach has been successfully employed for the synthesis of various substituted pyrazines. nih.gov

The use of enzymes like aminotransferases allows for the synthesis to be carried out under mild, aqueous conditions. semanticscholar.orgd-nb.info For example, the enzyme ATA-113 has been used to mediate the key amination step in the synthesis of symmetric substituted pyrazines. d-nb.inforesearchgate.net This biocatalytic approach can offer advantages in terms of selectivity over conventional chemical methods. d-nb.infonih.gov

Microbial Fermentation Approaches

Microbial fermentation presents an environmentally sustainable alternative to chemical synthesis for the production of pyrazines. mdpi.comnih.gov This green chemistry approach is of significant interest to the food and fragrance industries, which are increasingly favoring natural ingredients. nih.gov Various microorganisms, including bacteria and fungi, have been identified as capable producers of a range of pyrazine derivatives, particularly alkyl- and methoxypyrazines. mdpi.comup.ac.za

Detailed research has focused on identifying and optimizing microbial strains and fermentation conditions to enhance the yield and diversity of pyrazine compounds. While direct microbial synthesis of this compound has not been extensively reported, the methodologies applied to its analogues provide a foundational understanding of the biosynthetic pathways and fermentation technologies that could be adapted for its production.

Detailed Research Findings:

The biosynthesis of pyrazines by microorganisms is a complex process influenced by the specific microbial strain, the composition of the culture medium, and the fermentation conditions. Key precursors for pyrazine formation in microbial systems include amino acids and sugars. researchgate.net For instance, L-threonine and L-serine have been identified as crucial substrates for the formation of various alkylpyrazines. mdpi.com

Bacillus subtilis is a well-studied bacterium known for its ability to produce a variety of alkylpyrazines. nih.govasm.org Strains isolated from fermented soybeans (natto) have demonstrated the capacity to synthesize compounds such as 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and tetramethylpyrazine. nih.govresearchgate.net The production of these pyrazines is often linked to the metabolism of precursors like L-threonine and acetoin. nih.gov For example, the synthesis of 2,5-dimethylpyrazine (2,5-DMP) in B. subtilis can proceed from L-threonine. asm.org Similarly, tetramethylpyrazine (TTMP) formation is linked to the precursor acetoin, which is derived from glucose metabolism. asm.org

Fungi, particularly from the Penicillium genus, have also been explored for their pyrazine production capabilities. Penicillium rubrum and Penicillium purpurogenum have been shown to produce methoxypyrazines, which are high-impact aroma compounds. up.ac.za Specifically, these species can synthesize 2-methoxy-3-isobutylpyrazine (MIBP) and 2-methoxy-3,5/6-isopropylpyrazine (MIPP), which are valued for their characteristic green pepper aroma. up.ac.za The production of these methoxypyrazines highlights the potential of fungi in generating more complex pyrazine structures.

The following interactive data tables summarize the findings from various studies on the microbial fermentation of pyrazine analogues.

Table 1: Bacterial Fermentation of Alkylpyrazines

| Microorganism | Precursor(s) | Key Pyrazine(s) Produced | Reference(s) |

| Bacillus subtilis | L-threonine, Acetoin | 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, Tetramethylpyrazine | nih.govnih.gov |

| Bacillus subtilis | L-threonine, D-glucose | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine | asm.orgnih.gov |

| Corynebacterium glutamicum | Amino acids | Various alkylpyrazines | mdpi.comnih.gov |

| Klebsiella oxytoca | General carbohydrates | Pyrazines | nih.gov |

| Bacillus pumilus | Not specified | 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine | mdpi.com |

| Paenibacillus species | Not specified | 2,6-bis(2-methylpropyl)-pyrazine | mdpi.com |

Table 2: Fungal Fermentation of Methoxypyrazines

| Microorganism | Key Pyrazine(s) Produced | Reference(s) |

| Penicillium rubrum | 2-methoxy-3-isobutylpyrazine (MIBP), 2-methoxy-3,5/6-isopropylpyrazine (MIPP) | up.ac.za |

| Penicillium purpurogenum | 2-methoxy-3-isobutylpyrazine (MIBP) | up.ac.za |

These studies underscore the diversity of pyrazines that can be obtained through microbial fermentation. The selection of the microorganism and the provision of specific precursors in the fermentation medium are critical factors that dictate the profile of the resulting pyrazine products. mdpi.com This knowledge forms a crucial basis for developing biotechnological routes to novel pyrazine structures like this compound.

Chemical Transformations and Reaction Mechanisms of 2 Cyclobutylmethoxy Pyrazine

Reactivity of the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it susceptible to certain types of chemical transformations.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine ring facilitates nucleophilic substitution reactions, particularly when a good leaving group is present on the ring. While 2-(cyclobutylmethoxy)pyrazine itself does not possess an inherent leaving group, its derivatives, such as halogenated analogues, are expected to readily undergo nucleophilic substitution. For instance, a hypothetical 2-chloro-5-(cyclobutylmethoxy)pyrazine would be susceptible to displacement of the chloride ion by various nucleophiles.

The general mechanism for nucleophilic aromatic substitution (SNAr) on a pyrazine ring involves the attack of a nucleophile on the carbon atom bearing the leaving group. This proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. The subsequent departure of the leaving group restores the aromaticity of the ring.

Common nucleophiles that can participate in such reactions include alkoxides, amines, and thiols. The reaction conditions typically involve a polar aprotic solvent and may require heating to proceed at a reasonable rate. The presence of the electron-donating cyclobutylmethoxy group at the 2-position is expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrazine, but reactions at other positions, if substituted with a leaving group, would still be feasible.

A related transformation is the unexpected C–O to C–N rearrangement observed in some 2-alkoxypyrazines. For example, the reaction of tosylated 2-alkoxypyrazines with potassium halides has been shown to yield N-alkylated pyrazinones. This suggests that under certain conditions, the cyclobutylmethoxy group in this compound or its derivatives could potentially undergo rearrangement.

| Reactant (Analogous) | Nucleophile | Product | Reference |

| 2-Chloropyrazine (B57796) | Sodium Methoxide | 2-Methoxypyrazine | |

| 2-Bromopyrazine | Ammonia | 2-Aminopyrazine | |

| Tosylated 2-alkoxypyrazine | Potassium Iodide | N-alkylpyrazinone | nih.gov |

Oxidation and Reduction Processes

The pyrazine ring can undergo both oxidation and reduction, although the specific conditions and products depend on the nature of the substituents.

Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically by peroxy acids, to form N-oxides. The formation of pyrazine N-oxides can alter the reactivity of the ring, often facilitating electrophilic substitution. Furthermore, the pyrazine ring itself can be oxidized under harsh conditions, leading to ring-opening products. The cyclobutylmethoxy group, being an ether, is generally stable to many oxidizing agents, but strong oxidants could potentially lead to cleavage of the ether linkage or oxidation of the cyclobutyl ring. Research on 2-alkoxypyrazines has shown they can react with singlet oxygen to yield endoperoxides. smolecule.com

Reduction: The electron-deficient pyrazine ring is readily reduced. Catalytic hydrogenation over catalysts like palladium or platinum can lead to the formation of dihydropyrazine (B8608421), tetrahydropyrazine (B3061110) (piperazine), or fully saturated piperazine (B1678402) derivatives. youtube.com The choice of catalyst, solvent, and reaction conditions (temperature, pressure) determines the extent of reduction. For instance, electrochemical reduction of pyrazines in an alkaline medium can produce 1,4-dihydropyrazines, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. libretexts.orgdtu.dk The cyclobutylmethoxy substituent is generally expected to be stable under these reducing conditions.

| Reaction Type | Reagent/Condition | Potential Product | Reference |

| Oxidation | m-CPBA | This compound-N-oxide | ucl.ac.uk |

| Reduction | H₂, Pd/C | Tetrahydro-2-(cyclobutylmethoxy)pyrazine | youtube.com |

| Electrochemical Reduction | Alkaline medium | 1,4-Dihydro-2-(cyclobutylmethoxy)pyrazine | libretexts.org |

Cross-Coupling Reactions Involving this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While direct cross-coupling of this compound is not typical, its halogenated derivatives are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orglibretexts.org A bromo- or iodo-substituted this compound would be an ideal substrate for this reaction. For example, the coupling of 2-bromo-5-(cyclobutylmethoxy)pyrazine (B2436825) with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 2-aryl-5-(cyclobutylmethoxy)pyrazine.

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the pyrazine halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. mdpi.comrsc.org

| Pyrazine Substrate (Analogous) | Coupling Partner | Catalyst/Base | Product | Reference |

| 2-Chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenylpyrazine | nih.gov |

| 2-Bromopyrazine | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | 2-Arylpyrazine |

Heck Coupling and Related Carbon-Carbon Bond Formations

The Heck coupling reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov A halogenated derivative of this compound could serve as the aryl halide component in a Heck reaction. For instance, reacting 2-bromo-5-(cyclobutylmethoxy)pyrazine with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new carbon-carbon bond at the 2-position of the pyrazine ring.

The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the pyrazine halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the coupled product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base. researchgate.net

| Pyrazine Substrate (Analogous) | Alkene | Catalyst/Base | Product | Reference |

| 2,3-Dichloropyrazine | Ethyl acrylate | Pd(OAc)₂ / X-Phos | 2,3-Di(ethoxycarbonylvinyl)pyrazine | evitachem.com |

| Iodopyrimidine (analogous) | Ribofuranoid glycal | Pd(dba)₂ / P(C₆F₅)₃ | C-Nucleoside | researchgate.net |

Reactions at the Cyclobutylmethoxy Substituent

The cyclobutylmethoxy group attached to the pyrazine ring also has its own characteristic reactivity, although it is generally less reactive than the pyrazine core.

The ether linkage is typically stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI) or by strong Lewis acids. This would result in the formation of 2-hydroxypyrazine (B42338) and a cyclobutylmethyl halide.

The cyclobutyl ring itself is a saturated carbocycle and is therefore relatively unreactive. However, under radical conditions, such as those involving N-bromosuccinimide (NBS) and a radical initiator, allylic or benzylic C-H bonds can be halogenated. While the cyclobutylmethoxy group does not have a benzylic position in the traditional sense, the proximity of the pyrazine ring might influence the reactivity of the C-H bonds on the cyclobutane (B1203170) ring, although this is not a commonly observed transformation. Photochemical reactions have been reported for related systems, such as 3-(cyclobutylmethoxy)-chromones, where the O-CH₂ group is involved in the reaction. nih.gov

| Reaction Type | Reagent/Condition | Potential Product |

| Ether Cleavage | HBr (conc.) | 2-Hydroxypyrazine + Bromomethylcyclobutane |

| Photochemical Reaction (in analogous systems) | UV light, MeOH | Rearranged products |

Mechanistic Studies of Key Synthetic and Transformational Reactions

The synthesis and transformation of pyrazine derivatives are governed by fundamental reaction mechanisms that are the subject of detailed scientific investigation. The classical preparation of the pyrazine ring often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine intermediate. researchgate.net For substituted pyrazines like this compound, key reactions include nucleophilic substitution and metal-catalyzed cross-coupling, which allow for the introduction of various functional groups onto the pyrazine core.

Mechanistic studies delve into the energetic favorability and pathways of these reactions. For instance, in the synthesis of 2-hydroxypyrazines, a reaction analogous to the potential synthesis of precursors for this compound, the initial condensation between an α-ketoaldehyde and an α-aminoamide can theoretically proceed through several intermediate pathways. beilstein-journals.org Understanding which pathway is kinetically or thermodynamically favored is essential for controlling the regioselectivity and yield of the final product. beilstein-journals.org

Transition State Analysis

Transition state analysis, primarily through computational chemistry, provides profound insights into the feasibility and outcomes of chemical reactions by calculating the energy of the highest point along the reaction coordinate. e3s-conferences.org While specific transition state calculations for reactions involving this compound are not extensively documented, analysis of analogous systems offers valuable information.

For many heterocyclic reactions, including cyclizations and substitutions, Density Functional Theory (DFT) methods are employed to model the transition states. e3s-conferences.org These calculations can elucidate the reaction mechanism and predict product selectivity. For example, in palladium-mediated cross-coupling reactions, which are common for functionalizing pyrazines, a single transition state can sometimes lead to multiple products through a process known as post-transition-state bifurcation. nih.gov Computational studies on the transmetalation step of a palladium(II) complex revealed that the reaction could proceed through different mechanisms (via a difluorocarbene or an ion-pair), depending on the solvent, with a single transition state giving rise to both cis- and trans-isomers. nih.gov Such dynamic effects, where the reaction trajectory after the transition state determines the final product, are a key area of modern mechanistic study.

Table 1: Key Concepts in Transition State Analysis for Pyrazine Reactions

| Concept | Description | Relevance to Pyrazine Chemistry |

|---|---|---|

| DFT Calculations | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. | Used to calculate the energy of reactants, products, and transition states to determine reaction pathways and barriers for pyrazine synthesis and functionalization. e3s-conferences.org |

| Reaction Pathway | The energetic profile of a reaction, connecting reactants to products through a transition state. | Helps in understanding whether a reaction is kinetically or thermodynamically controlled, influencing yield and regioselectivity. beilstein-journals.orge3s-conferences.org |

| Post-Transition-State Bifurcation | A phenomenon where a single transition state leads to two or more different products. | Can explain unexpected product ratios in reactions like metal-catalyzed cross-couplings used to functionalize the pyrazine ring. nih.gov |

Reaction Intermediate Characterization

In more complex syntheses, such as the Jones synthesis of 2-hydroxypyrazines, several hypothetical intermediates can be proposed. beilstein-journals.org The reaction between an α-ketoaldehyde and an α-aminoamide could form different imine intermediates. beilstein-journals.org Characterizing these transient species, often through spectroscopic methods or by trapping experiments, helps to confirm the precise sequence of bond-forming events. For instance, the regioselectivity of the reaction is often counterintuitive, suggesting that the most obvious condensation between the most nucleophilic amine and the most electrophilic aldehyde does not necessarily lead to the major product, highlighting the importance of understanding the stability of all possible intermediates. beilstein-journals.org

Derivatization for Advanced Functionalization

Derivatization of the this compound core is a key strategy for modulating its physicochemical properties and for creating more complex molecular architectures.

Introduction of Heteroatom-Containing Functional Groups

The pyrazine ring can be functionalized by introducing a variety of heteroatom-containing groups. This is often achieved through substitution reactions on a pre-functionalized pyrazine. For example, a common synthetic precursor, a halogenated pyrazine, can serve as a versatile handle for introducing other functionalities. 2-Bromo-5-alkoxypyrazines, which are structurally analogous to a brominated version of the target compound, readily undergo nucleophilic substitution reactions where the bromine atom is replaced by amines, thiols, or alkoxides.

Furthermore, various chemical transformations can be applied to pyrazine rings bearing amine or amide groups. These include nitration, acetylation, esterification, and further halogenation to produce a diverse array of derivatives. imist.ma The introduction of groups like amides is particularly significant, as seen in the synthesis of various pyrazine-2-carboxamides which are explored for their biological activities. imist.manih.gov

Table 2: Examples of Derivatization with Heteroatom-Containing Groups

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, thiols, or alkoxides on a brominated pyrazine. | -NR₂, -SR, -OR | |

| Nitration | KNO₃ / H₂SO₄ | -NO₂ | imist.ma |

| Amidation | Carboxylic acid activation (e.g., CDI) followed by amine addition. | -C(O)NHR | imist.ma |

| Esterification | SOCl₂ / Methanol (B129727) | -C(O)OCH₃ | imist.ma |

Formation of Conjugates and Hybrid Structures

Connecting the this compound scaffold to other molecular systems creates conjugates and hybrid structures with novel properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose, enabling the formation of carbon-carbon bonds between the pyrazine ring and other aryl or heteroaryl systems. mdpi.comnih.gov This strategy has been used to synthesize pyrazine-pyridine biheteroaryls, which have been investigated as kinase inhibitors. nih.gov

Another approach involves the construction of fused ring systems. For example, 1,2,3-triazoles can be fused to the pyrazine ring to create triazolopyrazines, a class of compounds synthesized for various research applications. nih.gov The synthesis can proceed through intramolecular cyclization of precursor molecules built upon the pyrazine core. nih.gov Furthermore, in the field of drug discovery, pyrazine derivatives are used as components in complex bifunctional molecules. For instance, they can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. google.comgoogle.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dihydropyrazine |

| 2-Hydroxypyrazine |

| 2-Bromo-5-alkoxypyrazine |

| Pyrazine-2-carboxamide |

| Pyrazine-pyridine biheteroaryl |

| Triazolopyrazine |

| Palladium(II) |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutylmethoxy Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR analyses, along with two-dimensional techniques, have been employed to characterize 2-(Cyclobutylmethoxy)pyrazine.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy identifies the different types of protons present in a molecule and their neighboring environments. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For this compound, the proton signals are expected in distinct regions corresponding to the pyrazine (B50134) ring and the cyclobutylmethoxy group.

The protons on the pyrazine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic and heteroatomic nature of the ring. The specific chemical shifts and coupling patterns of these protons provide insights into their relative positions on the pyrazine ring.

The protons of the cyclobutylmethoxy substituent will be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected to be the most downfield among the substituent's protons, likely appearing in the range of δ 3.5-4.5 ppm. The methine proton on the cyclobutane (B1203170) ring attached to the O-CH₂ group, along with the other cyclobutane protons, will have chemical shifts further upfield, typically between δ 1.5 and 2.5 ppm. The integration of the signals confirms the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazine-H | 8.0 - 8.5 |

| O-CH₂ | 4.0 - 4.5 |

| Cyclobutane-CH | 2.5 - 3.0 |

| Cyclobutane-CH₂ | 1.8 - 2.5 |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atoms of the pyrazine ring are expected to resonate in the downfield region, typically between δ 140 and 160 ppm. The carbon atom attached to the cyclobutylmethoxy group (C-O) will be the most downfield among the pyrazine carbons due to the electron-withdrawing effect of the oxygen atom.

The carbon atoms of the cyclobutylmethoxy group will appear in the upfield region. The methylene carbon adjacent to the oxygen (O-CH₂) is expected around δ 70-80 ppm. The carbons of the cyclobutane ring will be found further upfield, generally in the range of δ 15-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazine C-O | 155 - 165 |

| Pyrazine C | 140 - 150 |

| O-CH₂ | 70 - 80 |

| Cyclobutane-CH | 30 - 40 |

| Cyclobutane-CH₂ | 15 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyrazine ring and within the cyclobutane ring, helping to confirm the substitution pattern and the structure of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the specific proton signal to its corresponding carbon atom. youtube.com For instance, the signal for the O-CH₂ protons would show a cross-peak with the signal for the O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for connecting different fragments of the molecule. For example, it would show a correlation between the O-CH₂ protons and the pyrazine carbon atom attached to the oxygen, confirming the link between the cyclobutylmethoxy group and the pyrazine ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

C-H stretching : Aromatic C-H stretching vibrations from the pyrazine ring are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclobutyl group will appear just below 3000 cm⁻¹.

C=N and C=C stretching : The stretching vibrations of the C=N and C=C bonds within the pyrazine ring typically occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching : A strong absorption band corresponding to the C-O-C ether linkage is expected in the range of 1000-1300 cm⁻¹.

Ring vibrations : The pyrazine ring will also exhibit characteristic ring breathing and deformation vibrations at lower frequencies. istanbul.edu.tr

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=N, C=C stretch (Pyrazine) | 1400 - 1600 |

| C-O-C stretch (Ether) | 1000 - 1300 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:

Pyrazine ring modes : Strong Raman signals are characteristic of the symmetric breathing vibrations of the pyrazine ring.

C-H vibrations : Both aromatic and aliphatic C-H stretching and bending modes will be present.

C-C and C-O vibrations : The skeletal vibrations of the cyclobutane ring and the C-O stretching of the ether group will also be observable.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. arcadiascience.com

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound like this compound, its primary role is to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₉H₁₂N₂O]⁺ | 164.2 | Molecular Ion |

| [M-C₄H₇]⁺ | [C₅H₅N₂O]⁺ | 109.1 | Loss of the cyclobutyl radical |

| [M-C₄H₈]⁺ | [C₅H₄N₂O]⁺ | 108.1 | Loss of cyclobutene (B1205218) via rearrangement |

| [C₄H₇]⁺ | [C₄H₇]⁺ | 55.1 | Cyclobutyl cation |

| [C₅H₅N₂]⁺ | [C₅H₅N₂]⁺ | 93.1 | Pyrazin-2-ol cation via rearrangement |

This interactive table outlines the expected major fragments for this compound based on standard fragmentation rules for ethers and aromatic nitrogen heterocycles.

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry confirms connectivity and molecular weight, single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This powerful technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. oup.comnih.gov

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed. The data yield an electron density map from which the atomic positions can be determined with high precision. This method is the gold standard for structural elucidation, providing definitive stereochemical information if chiral centers were present. elsevierpure.comrsc.org The resulting structural data would provide invaluable insight into the planarity of the pyrazine ring and the conformation of the cyclobutylmethoxy side chain.

Table 2: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided | Example from Pyrazine Derivatives |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | a, b, c dimensions; α, β, γ angles |

| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c, Pbca |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-N, C-O, C=C). | C-N in pyrazine ring: ~1.33-1.34 Å |

| Bond Angles | The angles formed between three connected atoms (e.g., C-O-C, N-C-C). | C-N-C in pyrazine ring: ~115-116° |

| Torsion Angles | The dihedral angles defining the conformation of the side chain. | Defines the twist of the cyclobutylmethoxy group relative to the pyrazine ring. |

| Intermolecular Interactions | Non-covalent interactions like hydrogen bonding or π-stacking. | Distances and geometry of interactions between adjacent molecules in the crystal. |

This interactive table details the key structural parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

Computational and Theoretical Chemistry of 2 Cyclobutylmethoxy Pyrazine

Quantum Chemical Calculations

Vibrational Mode Analysis (e.g., MCTDH methods)

The vibrational properties of 2-(Cyclobutylmethoxy)pyrazine are of significant interest in understanding its molecular structure, stability, and reactivity. Computational methods are essential for interpreting experimental vibrational spectra (e.g., Infrared and Raman) and for exploring complex phenomena such as intramolecular vibrational energy redistribution (IVR) and vibronic coupling.

Advanced computational techniques like the Multi-Configurational Time-Dependent Hartree (MCTDH) method are particularly powerful for studying the quantum dynamics of molecules with many vibrational modes. For aromatic systems like pyrazine (B50134), MCTDH has been successfully used to simulate photoabsorption spectra and to understand the complex interplay between electronic and nuclear motion, especially in cases of strong vibronic coupling. rsc.org This approach is well-suited for analyzing how the electronic states of the pyrazine ring in this compound are influenced by its vibrational modes, including those of the flexible cyclobutylmethoxy side chain.

A standard vibrational analysis for this compound would typically begin with geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional. This provides a set of harmonic vibrational frequencies and their corresponding normal modes. However, for a more accurate description, anharmonic effects must be considered, which can be calculated using methods like second-order vibrational perturbation theory (VPT2). These calculations help to account for phenomena such as Fermi resonances and overtones that are observed in experimental spectra. researchgate.net

The vibrational modes of this compound can be categorized based on the functional groups present in the molecule. The table below provides a qualitative assignment of expected vibrational frequencies.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyrazine Ring | C-H stretching | 3000 - 3100 |

| C=N/C=C stretching | 1400 - 1600 | |

| Ring breathing/deformation | 900 - 1200 | |

| C-H in-plane bending | 1000 - 1300 | |

| C-H out-of-plane bending | 700 - 900 | |

| Cyclobutyl Group | C-H stretching | 2850 - 3000 |

| CH₂ scissoring | 1440 - 1480 | |

| Ring puckering/deformation | 800 - 1000 | |

| Methoxy Linker | C-O-C asymmetric stretching | 1200 - 1275 |

| C-O-C symmetric stretching | 1000 - 1100 |

This table is generated based on typical frequency ranges for the specified functional groups.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a powerful lens to explore its dynamic behavior, including conformational changes and interactions with its environment, which are difficult to capture with static models.

Conformational Landscape Exploration

Rotation around the pyrazine-C bond: This determines the orientation of the entire side chain relative to the aromatic ring.

Rotation around the O-CH₂ bond: This governs the positioning of the cyclobutyl group.

Puckering of the cyclobutane (B1203170) ring: The four-membered ring is not planar and can adopt different puckered conformations.

MD simulations can be used to explore the potential energy surface associated with these motions. By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to identify the most stable (low-energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | N-C-C-O | Orientation of the methoxy group relative to the pyrazine ring. |

| τ2 | C-C-O-C | Orientation of the cyclobutyl group relative to the pyrazine-methoxy fragment. |

This table defines the principal dihedral angles that would be monitored in an MD simulation to characterize the conformational landscape.

Interactions with Solvents and Other Molecules

MD simulations are particularly valuable for studying how this compound behaves in a condensed phase, such as in a solvent or in the presence of other molecules like proteins. The simulations explicitly model the interactions between the solute and the surrounding solvent molecules, providing insights into solvation energies, diffusion rates, and the structure of the solvent shell.

For instance, simulating this compound in water would reveal how water molecules arrange themselves around the polar pyrazine ring (forming hydrogen bonds with the nitrogen atoms) and the nonpolar cyclobutyl group (leading to hydrophobic hydration). This information is critical for understanding the molecule's solubility and partitioning behavior between different phases. Similarly, MD simulations can model the interaction of this compound with biomacromolecules, revealing how it might bind to a protein and the stability of such a complex over time. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein. Such studies are fundamental in rational drug design and for understanding the potential biological activity of a compound.

Prediction of Binding Modes to Macromolecular Targets

The process of molecular docking involves placing the ligand in various positions and orientations within the binding site of a target protein and then scoring each "pose" based on a scoring function that estimates the binding affinity. Pyrazine derivatives have been investigated as inhibitors for a range of biological targets. jetir.orgsemanticscholar.org For example, they have been studied as potential agents against Mycobacterium tuberculosis. semanticscholar.org

A hypothetical docking study of this compound into a protein active site would reveal how its distinct chemical moieties contribute to binding. The pyrazine ring could act as a scaffold, while the cyclobutylmethoxy group could probe specific pockets within the active site. The results would be a set of predicted binding poses, ranked by their docking scores, which represent the predicted free energy of binding.

Table 3: Representative Docking Results for Pyrazine Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Pyrazine | -5.2 | LEU83, VAL35 | Hydrophobic |

| 2-Methoxypyrazine | -6.1 | LEU83, LYS20, ASP145 | Hydrophobic, H-bond with backbone |

This table presents hypothetical data to illustrate how substitutions on the pyrazine core can influence docking scores and interactions.

Energy Decomposition Analysis of Binding

Energy Decomposition Analysis (EDA) is a computational method used in theoretical chemistry to dissect the total interaction energy between molecules into physically meaningful components. This analysis provides a deeper understanding of the nature of the chemical bond and non-covalent interactions that stabilize a molecular complex, such as the binding of a ligand like this compound to a biological target. While specific EDA studies on this compound are not available in the published literature, the principles of the method and data from related pyrazine derivatives can be used to understand the potential binding interactions.

The total interaction energy (ΔE_int) in a typical EDA scheme is decomposed into several key terms: electrostatic (ΔE_elec), exchange-repulsion (ΔE_exch), polarization (ΔE_pol), and charge-transfer (ΔE_ct). Some schemes may also explicitly calculate the dispersion energy (ΔE_disp).

Electrostatic Energy (ΔE_elec): This term represents the classical coulombic interaction between the unperturbed charge distributions of the interacting molecules. For this compound, the nitrogen atoms in the pyrazine ring are electronegative and can act as hydrogen bond acceptors, leading to favorable electrostatic interactions with hydrogen bond donors in a receptor binding site. nih.gov

Exchange-Repulsion (ΔE_exch): This is a purely quantum mechanical term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strongly repulsive term at short intermolecular distances and is responsible for the steric hindrance between molecules.

Polarization (ΔE_pol): This component accounts for the distortion of the electron cloud of one molecule due to the electric field of the other. The heteroaromatic nature of the pyrazine ring makes it polarizable, allowing it to adapt to the electrostatic environment of a binding pocket, which contributes to the binding affinity.

Charge-Transfer (ΔE_ct): This term describes the energy stabilization resulting from the flow of electrons from the occupied orbitals of one molecule to the unoccupied orbitals of the other. This can be a significant contributor to the binding of pyrazine derivatives.

In the context of this compound binding to a protein target, molecular docking and dynamics simulations suggest that the primary forces at play would be van der Waals forces, hydrogen bonds, and alkyl or π-alkyl interactions. nih.gov The pyrazine core is known to participate in hydrogen bonding via its nitrogen atoms and potentially in π-stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues. researchgate.net The cyclobutylmethoxy side chain would likely engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the receptor.

To illustrate how EDA can quantify these contributions, the following table presents a hypothetical energy decomposition for the binding of this compound to a receptor. The values are based on published data for a triazolo-pyrazine derivative binding to the c-Met kinase, where key interacting residues were identified. nih.gov

| Interacting Residue/Component | Interaction Type | ΔE_int (kcal/mol) | ΔE_elec (kcal/mol) | ΔE_vdw (kcal/mol) |

|---|---|---|---|---|

| Amino Acid 1 (e.g., MET) | van der Waals, π-Alkyl | -6.40 | -1.50 | -4.90 |

| Amino Acid 2 (e.g., PHE) | van der Waals | -3.51 | -0.80 | -2.71 |

| Amino Acid 3 (e.g., ALA) | van der Waals | -2.85 | -0.65 | -2.20 |

| Amino Acid 4 (e.g., TYR) | Hydrogen Bond (N of pyrazine) | -4.20 | -3.80 | -0.40 |

| Amino Acid 5 (e.g., LEU) | Hydrophobic (Cyclobutyl group) | -2.15 | -0.50 | -1.65 |

This table is for illustrative purposes only. The residue types and energy values are hypothetical and intended to represent the types of interactions and their potential magnitudes for this compound, based on findings for similar pyrazine-based compounds. nih.gov

The data in the table illustrates how the total interaction energy with each residue can be broken down into electrostatic and van der Waals components. For instance, a hydrogen bond with a tyrosine residue would show a large, favorable electrostatic contribution. In contrast, interactions with hydrophobic residues like leucine, driven by the cyclobutyl group, would be dominated by favorable van der Waals energy. Computational studies on other pyrazine derivatives have shown that van der Waals forces and hydrogen bonds are often the primary contributors to the binding energy. nih.gov An energy decomposition analysis of this compound would therefore be a valuable tool to precisely quantify these interactions and guide further molecular design and optimization.

Analytical Chemistry Methodologies for 2 Cyclobutylmethoxy Pyrazine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-(cyclobutylmethoxy)pyrazine from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the selection depending on the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

While pyrazines are often analyzed by gas chromatography due to their volatility, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a viable alternative, particularly for less volatile derivatives or when analyzing complex liquid matrices. tut.ac.jp Method development for this compound would focus on optimizing separation parameters to achieve adequate resolution, peak shape, and sensitivity.

The pyrazine (B50134) ring possesses a natural chromophore, allowing for detection using a UV-Vis detector, typically in the range of 270-280 nm. tut.ac.jp The development of a successful HPLC method involves the systematic optimization of several key parameters.

Key Parameters for HPLC Method Development:

Stationary Phase: A C18 column is the most common choice for reversed-phase separation of moderately nonpolar compounds like this compound, offering excellent hydrophobic retention and separation capabilities.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. tut.ac.jp Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good peak shape.

Flow Rate: Flow rates typically range from 0.5 to 1.5 mL/min for standard analytical columns (e.g., 4.6 mm internal diameter), balancing analysis time with separation efficiency. mdpi.com

Column Temperature: Maintaining a constant column temperature (e.g., 25-40 °C) is crucial for reproducible retention times. tut.ac.jp

Detection: A photodiode array (PDA) or a variable wavelength UV detector set to the absorbance maximum of the pyrazine ring (around 270 nm) would provide good sensitivity. tut.ac.jp

The following table outlines a potential starting point for an HPLC method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of alkylpyrazines due to their volatility and the high sensitivity and selectivity of the mass spectrometer. nih.govresearchgate.net The compound this compound is sufficiently volatile and thermally stable for direct GC-MS analysis. This technique allows for the separation of the analyte from other volatile components in a sample, followed by its ionization and detection based on its mass-to-charge ratio, providing both qualitative and quantitative information. openagrar.de

Method development for GC-MS analysis involves optimizing chromatographic separation and mass spectrometric detection.

Key Parameters for GC-MS Method Development:

Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is generally effective for separating pyrazines. nist.gov For more polar analytes, a polyethylene (B3416737) glycol phase (e.g., SUPELCOWAX 10) can be used. sigmaaldrich.com

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate typically set around 1-2 mL/min. researchgate.net

Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-60 °C) to resolve highly volatile compounds, followed by a ramp to a higher temperature (e.g., 240-280 °C) to elute the target analyte and other less volatile components. sigmaaldrich.com

Injector: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte is transferred to the column. The injector temperature is set high enough (e.g., 250 °C) to ensure rapid volatilization of the sample. researchgate.net

Mass Spectrometer: The MS can be operated in full scan mode to acquire a full mass spectrum for identification by comparison with spectral libraries (like NIST). For quantitative analysis, selected ion monitoring (SIM) mode is used, where only specific fragment ions of the target analyte are monitored, significantly increasing sensitivity and selectivity. openagrar.de

The following table provides representative GC-MS conditions for the analysis of pyrazines, which could be adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 40-400) or SIM |

Advanced Applications and Future Research Directions

Role as a Synthetic Building Block in Complex Chemical Synthesis

Pyrazine (B50134) derivatives are recognized as valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and functional materials. researchgate.netmdpi.commdpi.com The pyrazine ring can be strategically incorporated into larger molecular frameworks to influence their electronic properties, conformation, and biological activity. mdpi.com In this context, 2-(cyclobutylmethoxy)pyrazine serves as a versatile synthon. The pyrazine core offers sites for further functionalization through reactions such as C-H activation, cross-coupling reactions, and nucleophilic aromatic substitution, allowing for the construction of highly substituted and intricate molecular architectures. researchgate.netorganic-chemistry.org

The cyclobutylmethoxy group, while seemingly a simple alkyl ether, can play a crucial role in modulating the solubility, lipophilicity, and steric environment of the resulting molecules. This is of particular importance in medicinal chemistry, where fine-tuning these properties is essential for optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov The synthesis of pyrazine-based compounds often involves multi-step sequences, and the stability of the cyclobutylmethoxy group under various reaction conditions is a key consideration for its utility as a building block. mdpi.comacs.org

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| C-H Arylation | Palladium catalyst, Aryl halide, Base | Aryl-substituted this compound |

| Halogenation | N-Halosuccinimide | Halo-2-(cyclobutylmethoxy)pyrazine |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-2-(cyclobutylmethoxy)pyrazine |

| Metal-catalyzed Cross-Coupling | Boronic acids, Organostannanes (with a pre-halogenated pyrazine) | Biaryl or alkyl-substituted pyrazines |

Catalytic Applications and Materials Science Implications

The electron-deficient nature of the pyrazine ring makes its derivatives promising candidates for applications in catalysis and materials science. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with potential catalytic activities.

Recent studies have highlighted the potential of pyrazine-based materials as electrocatalysts, particularly for the oxygen reduction reaction (ORR), which is a critical process in fuel cells and metal-air batteries. nih.govunito.itresearchgate.netfrancis-press.com Nitrogen-doped carbon materials, where pyrazinic nitrogen moieties are often key active sites, have shown significant ORR activity. The incorporation of pyrazine derivatives into conductive matrices can enhance their electrocatalytic performance. Specifically, pyrazine-linked organic polymers have demonstrated superior performance as ORR electrocatalysts. nih.gov While direct studies on this compound for ORR are not yet available, the fundamental properties of the pyrazine core suggest its potential in this area.

To be effective as an electrocatalyst, the active material must be in good electrical contact with the electrode. Conjugating pyrazine derivatives with conductive carbon matrices, such as graphite or graphene, is a common strategy to improve their performance. nih.govacs.orgosti.govqu.edu.qaresearchgate.net This conjugation not only enhances electrical conductivity but can also promote favorable electronic interactions between the pyrazine unit and the carbon support, further boosting catalytic activity. The covalent attachment of pyrazine moieties to graphitic carbon can be achieved through condensation reactions, creating robust and tunable heterogeneous catalysts. nih.govacs.orgosti.govresearchgate.net It is conceivable that this compound could be similarly integrated into such systems.

Exploration of Novel Molecular Architectures Based on this compound

The pyrazine moiety is a well-established linker in the construction of supramolecular assemblies and coordination polymers. mdpi.com The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks with diverse topologies and potential applications in gas storage, separation, and catalysis. The synthesis of pyrazine-2,5-diyldimethanol and its use in creating coordination polymers demonstrates the versatility of substituted pyrazines in this field. mdpi.com

The presence of the cyclobutylmethoxy group in this compound could influence the self-assembly process and the final architecture of such supramolecular structures. The steric bulk and conformational flexibility of the cyclobutyl group could direct the packing of the molecules in the solid state, potentially leading to the formation of novel and complex structures.

Structure-Reactivity Relationship Studies in Advanced Chemical Contexts

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to the design of new functional materials and catalysts. For pyrazine derivatives, structure-activity relationship (SAR) studies are crucial for optimizing their performance in various applications. nih.govacs.org In the context of this compound, SAR studies would focus on how the cyclobutylmethoxy group influences the electronic properties, steric hindrance, and intermolecular interactions of the pyrazine ring.

For instance, the electron-donating nature of the alkoxy group can affect the reactivity of the pyrazine ring towards electrophilic and nucleophilic reagents. rsc.org The size and shape of the cyclobutylmethoxy substituent will also play a role in directing the regioselectivity of reactions and influencing the binding affinity of the molecule to active sites in biological systems or on catalytic surfaces. Computational modeling, in conjunction with experimental studies, can provide valuable insights into these structure-reactivity relationships. nih.gov

Interactions with Metal Centers and Coordination Chemistry

The coordination chemistry of pyrazine and its derivatives has been a subject of significant interest due to the ability of the pyrazine ring to act as a versatile ligand, bridging metal centers to form coordination polymers or acting as a terminal ligand in discrete molecular complexes. mdpi.combrandeis.edu While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, its interactions with metal centers can be inferred from the well-established chemistry of similar pyrazine-based ligands.

The primary sites for coordination on the this compound molecule are the two nitrogen atoms of the pyrazine ring. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The geometry and electronic properties of the pyrazine ring allow it to function in several coordination modes:

Monodentate Ligand: One of the nitrogen atoms coordinates to a single metal center. This is common when the metal center is sterically hindered or when other strongly coordinating ligands are present.

Bidentate Bridging Ligand: The two nitrogen atoms, being in a 1,4-position, can bridge two different metal centers. This is a very common coordination mode for pyrazine and leads to the formation of one-dimensional chains, two-dimensional grids, or three-dimensional framework structures. brandeis.edu

Chelating Ligand: While less common for simple pyrazines, derivatives with coordinating groups in the ortho positions (e.g., 2- and 3-positions) can form a chelate ring with a single metal center. For this compound, chelation involving the ring nitrogen and the ether oxygen of the cyclobutylmethoxy group is sterically unlikely but could be a minor possibility under specific conditions.

The cyclobutylmethoxy substituent is generally considered to be a non-coordinating group. The ether oxygen has lone pairs of electrons, but its ability to coordinate to a metal center is significantly lower than that of the pyrazine nitrogens and is often sterically hindered. However, its electronic influence on the pyrazine ring can subtly affect the coordinating ability of the nitrogen atoms.

The nature of the metal ion (e.g., its size, charge, and preferred coordination geometry) and the reaction conditions (e.g., solvent, temperature, and counter-ions) play a crucial role in determining the final structure of the coordination complex. researchgate.net For instance, transition metals like copper(II), cobalt(II), and ruthenium(III) have been shown to form a variety of complexes with pyrazine derivatives. rsc.orgrsc.org

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Structural Outcome |

|---|---|---|

| Monodentate | Coordination through one of the pyrazine nitrogen atoms to a single metal center. | Discrete metal complexes. |

Bio-Inspired Chemical Synthesis and Mechanistic Insights

Bio-inspired synthesis endeavors to mimic nature's strategies for constructing complex molecules. Pyrazines are found in nature as flavor and aroma compounds and as part of larger biologically active molecules. researchgate.netunimas.my The biosynthesis of many simple alkylpyrazines is believed to occur through the dimerization of α-amino acids, followed by oxidation.

A bio-inspired synthesis of a molecule like this compound would likely draw inspiration from these natural pathways. A plausible, albeit speculative, bio-inspired approach could involve the following key steps:

Precursor Synthesis: Generation of an α-amino aldehyde or a related precursor bearing the cyclobutylmethoxy moiety. This could potentially be achieved through biocatalytic methods.

Dimerization: The self-condensation or dimerization of this precursor to form a dihydropyrazine (B8608421) intermediate. nih.gov This step mimics the natural formation of the pyrazine core from amino acid derivatives.

Oxidation: A mild oxidation step to convert the dihydropyrazine to the aromatic 2,5-disubstituted pyrazine. In biological systems, this is often an enzymatic process, while in a laboratory setting, it could be achieved with air oxidation or mild chemical oxidants.

Mechanistically, the formation of the pyrazine ring from α-amino carbonyl compounds is a well-established reaction. The process generally involves the initial formation of an amino-ketone intermediate, which then dimerizes and cyclizes to form a dihydropyrazine. Subsequent elimination of water and oxidation leads to the aromatic pyrazine ring.

While a direct bio-inspired synthesis of this compound has not been reported, the principles of pyrazine formation in biological systems provide a conceptual framework for its potential synthesis. Modern synthetic methods often employ variations of classical pyrazine syntheses, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can be seen as a synthetic analogue of the biological pathways. researchgate.net

Table 2: Hypothetical Bio-Inspired Synthesis Steps for a Disubstituted Pyrazine

| Step | Description | Mechanistic Role |

|---|---|---|

| Precursor Formation | Synthesis of an α-amino aldehyde with the desired substituent (e.g., cyclobutylmethoxy group). | Provides the key building block containing the nitrogen and adjacent carbon atoms. |

| Dimerization/Condensation | Two molecules of the precursor react to form a cyclic dihydropyrazine intermediate. | Forms the six-membered heterocyclic ring. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclobutylmethoxy)pyrazine, and how can purity be ensured during synthesis?

- Methodology : The synthesis of pyrazine derivatives often involves halogenation, deoxygenation, or cyclization reactions. For example, phosphorus oxychloride (POCl₃) is commonly used to replace hydroxyl groups with chlorine atoms, followed by methoxylation using sodium methoxide . To ensure purity, techniques like column chromatography, recrystallization, and NMR analysis (to confirm absence of byproducts such as dichlorinated derivatives) are critical. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to minimize side reactions .

Q. How can X-ray crystallography and spectroscopic methods resolve the structural conformation of this compound?

- Methodology : Single-crystal X-ray diffraction provides precise dihedral angles between the pyrazine and cyclobutylmethoxy groups, revealing steric or electronic interactions (e.g., a dihedral angle of ~70–85° observed in analogous methoxyphenoxy-pyrazine structures) . Complementary techniques like FT-IR and ¹H/¹³C NMR can confirm functional groups and regiochemistry. For dynamic structural analysis, time-resolved UV-Vis spectroscopy may track conformational changes under varying conditions .

Q. What factors influence the stability of this compound under experimental storage conditions?

- Methodology : Stability studies should assess sensitivity to light, temperature, and humidity. For instance, analogs like 2-isobutyl-3-methoxypyrazine degrade under strong acids/bases or oxidizing agents, necessitating storage in inert, airtight containers at ≤4°C . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with HPLC-MS can identify degradation products and establish shelf-life .

Advanced Research Questions

Q. How do computational models explain the electronic excitation dynamics and non-radiative decay pathways of this compound?

- Methodology : Multiconfiguration time-dependent Hartree (MCTDH) simulations can model the S₁/S₂ excited-state potential energy surfaces and vibronic couplings. For pyrazine derivatives, the inclusion of all vibrational modes (e.g., 24-mode Hamiltonian) is critical to reproduce experimental absorption spectra and predict conical intersections responsible for ultrafast internal conversion . Density functional theory (DFT) can further optimize ground-state geometries and predict charge-transfer interactions .

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

- Methodology : Isotopic labeling (e.g., ¹⁵N or ²H) combined with kinetic studies can track substituent migration during reactions. For example, in deoxygenation reactions, the preference for chlorination at specific positions (e.g., C-5 over C-3) is influenced by steric hindrance from the cyclobutylmethoxy group and electronic effects (NMR chemical shifts of adjacent protons) . Transition-state modeling (DFT) may reveal energy barriers for competing pathways .

Q. How can advanced chromatographic techniques improve detection limits for trace this compound in complex matrices?